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Compound of Interest

Compound Name: 7-Chloro-2-methylquinolin-4-ol

CAS No.: 15644-88-9

Cat. No.: B3024622 Get Quote

CAS Number: 15644-88-9 Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol [1]

This guide provides a comprehensive technical overview of 7-Chloro-2-methylquinolin-4-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. Drawing from established synthetic methodologies and the well-documented

biological importance of the quinoline scaffold, this document will detail the synthesis,

characterization, safety protocols, and potential applications of this molecule.

Introduction: The Quinoline Scaffold in Drug
Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in

medicinal chemistry. Quinoline and its derivatives are found in numerous natural products and

synthetic compounds that exhibit a wide array of pharmacological activities.[2][3] This structural

motif is a cornerstone in the development of therapeutic agents, with applications ranging from

antimalarial and anticancer to antimicrobial and anti-inflammatory drugs. The diverse biological

activities of quinoline derivatives underscore the importance of synthesizing and characterizing

novel analogues such as 7-Chloro-2-methylquinolin-4-ol for potential drug discovery

programs.
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The most established and versatile method for the synthesis of 4-hydroxyquinolines, including

7-Chloro-2-methylquinolin-4-ol, is the Conrad-Limpach synthesis.[4][5] This reaction involves

the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

For the synthesis of 7-Chloro-2-methylquinolin-4-ol, the logical starting materials are 3-

chloroaniline and ethyl acetoacetate.

The Conrad-Limpach Synthesis: Mechanism and
Rationale
The Conrad-Limpach synthesis proceeds in two key stages:

Enamine Formation: The reaction begins with the acid-catalyzed condensation of the aniline

(3-chloroaniline) with the β-ketoester (ethyl acetoacetate). This step forms a β-

aminoacrylate, also known as an enamine. This is the kinetically favored product at lower

temperatures.[6]

Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization

at high temperatures (typically around 250 °C) to form the 4-hydroxyquinoline ring system,

with the elimination of ethanol.[5] The use of a high-boiling, inert solvent is crucial for

achieving high yields in this step.[5][7]

The choice of 3-chloroaniline as the starting material is dictated by the desired substitution

pattern of the final product. The chlorine atom at the 3-position of the aniline ring will result in

the chlorine atom at the 7-position of the quinoline ring system after cyclization. The methyl

group at the 2-position and the hydroxyl group at the 4-position of the final product are derived

from the ethyl acetoacetate reactant.

Reactants

Intermediate Formation Final Product
3-Chloroaniline

β-Aminoacrylate (Enamine)

Condensation (Acid Catalyst)

Ethyl Acetoacetate

7-Chloro-2-methylquinolin-4-ol

Thermal Cyclization (~250°C)
-EtOH
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Caption: Conrad-Limpach synthesis workflow for 7-Chloro-2-methylquinolin-4-ol.

Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a generalized procedure based on established methods for the Conrad-

Limpach synthesis.[6][7] Researchers should optimize conditions for their specific laboratory

setup.

Step 1: Formation of the Enamine Intermediate

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-

chloroaniline and ethyl acetoacetate.

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

After the reaction is complete, remove the ethanol byproduct and excess ethyl acetoacetate

under reduced pressure. The crude β-aminoacrylate can often be used in the next step

without further purification.

Step 2: Thermal Cyclization

In a separate round-bottom flask equipped with a high-temperature thermometer and a reflux

condenser, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to

approximately 250 °C.[7]

Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous

stirring.

Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the completion of the

cyclization by TLC.

Allow the reaction mixture to cool to room temperature. The product, 7-Chloro-2-
methylquinolin-4-ol, will often precipitate from the solvent.
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Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to

remove the high-boiling solvent.

The crude product can be further purified by recrystallization from a suitable solvent (e.g.,

ethanol or a mixture of ethanol and water).

Physicochemical and Spectroscopic
Characterization
Due to the limited availability of specific experimental data for 7-Chloro-2-methylquinolin-4-ol,
the following information is a combination of data for the target compound where available and

data for the closely related analogue, 7-chloro-2-methylquinoline (CAS 4965-33-7), for

comparative purposes.

Property
7-Chloro-2-methylquinolin-
4-ol

7-chloro-2-methylquinoline
(Analogue)

CAS Number 15644-88-9 4965-33-7[8]

Molecular Formula C₁₀H₈ClNO C₁₀H₈ClN[8]

Molecular Weight 193.63 g/mol 177.63 g/mol [8][9]

Appearance Solid
White to light brown crystalline

powder[9][10]

Melting Point Not available 75-77 °C[9]

Boiling Point Not available 278.2 °C at 760 mmHg[9]

Spectroscopic Data (for analogue 7-chloro-2-methylquinoline):

¹H NMR: Spectral data for 7-chloro-2-methylquinoline is available and can be used as a

reference for the aromatic proton signals.[11] The spectrum of 7-Chloro-2-methylquinolin-
4-ol would be expected to show similar aromatic proton signals, with the addition of a signal

for the hydroxyl proton and a shift in the signals of the protons on the heterocyclic ring due to

the presence of the hydroxyl group.
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¹³C NMR: Carbon NMR data for 7-chloro-2-methylquinoline is also available.[12] For 7-
Chloro-2-methylquinolin-4-ol, the carbon spectrum would show a significant downfield shift

for the carbon atom bearing the hydroxyl group (C4).

Mass Spectrometry: The mass spectrum of 7-chloro-2-methylquinoline shows molecular ion

peaks at m/z 177 and 179, corresponding to the chlorine isotopes.[8] For 7-Chloro-2-
methylquinolin-4-ol, the expected molecular ion peaks would be at m/z 193 and 195.

Infrared (IR) Spectroscopy: The IR spectrum of 7-Chloro-2-methylquinolin-4-ol would be

expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to

the O-H stretching vibration of the hydroxyl group, which would be absent in the spectrum of

7-chloro-2-methylquinoline. Both compounds would exhibit characteristic absorptions for C-H

and C=C aromatic stretching vibrations.

Biological Activity and Potential Applications
While specific studies on the biological activity of 7-Chloro-2-methylquinolin-4-ol are not

widely published, the broader class of 7-chloroquinoline derivatives has been extensively

investigated for various therapeutic applications.

Antimalarial Activity: The 7-chloro-4-aminoquinoline scaffold is the basis for the well-known

antimalarial drug chloroquine. It is plausible that 7-Chloro-2-methylquinolin-4-ol could

serve as a precursor or starting material for the synthesis of novel antimalarial agents.[3]

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer

activity through various mechanisms, including the inhibition of protein kinases and

topoisomerases.[2] Some 7-chloroquinoline derivatives have shown significant

antiproliferative activity against various cancer cell lines.

Antimicrobial and Antifungal Activity: The quinoline nucleus is present in several antibacterial

and antifungal agents. Derivatives of 7-chloroquinoline have been reported to possess

antimicrobial and antifungal properties.

Neuroprotective Potential: Recent research has explored 4-amino-7-chloroquinoline

derivatives as potential therapeutic agents for neurodegenerative diseases such as

Parkinson's disease.[13]
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Given the established biological significance of the 7-chloroquinoline core, 7-Chloro-2-
methylquinolin-4-ol represents a valuable building block for the synthesis of new chemical

entities with potential therapeutic applications. Further biological evaluation of this compound

and its derivatives is warranted.

Potential Therapeutic Areas
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Caption: Potential therapeutic applications of 7-Chloro-2-methylquinolin-4-ol.

Safety and Handling
For 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9), the following hazard information has

been reported:

Signal Word: Danger

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye

protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water

for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For the related compound, 7-chloro-2-methylquinoline (CAS 4965-33-7), the following has been

noted:[10]

Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause

respiratory irritation.
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Precautionary Statements: Avoid contact with skin and eyes. Avoid formation of dust and

aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

General Laboratory Safety Practices:

Use this compound in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse

cautiously with water for several minutes.

Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the most recent Safety Data Sheet (SDS) from their

supplier before handling this chemical.

Conclusion
7-Chloro-2-methylquinolin-4-ol is a valuable heterocyclic compound with significant potential

in the field of drug discovery. Its synthesis can be readily achieved through the well-established

Conrad-Limpach reaction. While specific biological data for this compound is limited, the

extensive body of research on the 7-chloroquinoline scaffold strongly suggests its utility as a

building block for the development of novel therapeutic agents. Further investigation into the

biological activities of 7-Chloro-2-methylquinolin-4-ol and its derivatives is a promising

avenue for future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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